4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine
Description
4-{[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an oxygen atom to a 3-azetidinyl moiety, which is further substituted with a 2,3-dihydro-1H-inden-2-yl group.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-4-14-10-15(9-13(14)3-1)19-11-17(12-19)20-16-5-7-18-8-6-16/h1-8,15,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNRBIPWPNFHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment of the Dihydroindenyl Group: The dihydroindenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Coupling with Pyridine: The final step involves coupling the azetidine-dihydroindenyl intermediate with a pyridine derivative using nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindenyl moiety, leading to the formation of indene derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, potentially leading to the formation of piperidine or azetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Indene derivatives.
Reduction: Piperidine or azetane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound generally involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors such as amino alcohols or azetidinones.
- Attachment of the Dihydroindenyl Group : This step often employs Friedel-Crafts alkylation or acylation reactions.
- Coupling with Pyridine : The final step involves coupling the azetidine-dihydroindenyl intermediate with a pyridine derivative via nucleophilic substitution or other suitable coupling methods.
Medicinal Chemistry
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine has potential applications as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing treatments for neurological and cardiovascular conditions.
Case Study: Neurological Disorders
Research has indicated that compounds similar to 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine may exhibit neuroprotective effects, potentially aiding in the treatment of diseases such as Alzheimer's and Parkinson's.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, including analogs of natural products and other heterocyclic compounds. Its unique functionalities enable chemists to explore new synthetic pathways.
Example Application
One notable application is in the synthesis of novel heterocycles that possess biological activity, thereby expanding the library of compounds available for pharmaceutical research.
Biological Studies
The compound can be utilized in biological studies to investigate its interactions with enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.
Industrial Applications
Beyond academic research, this compound may find utility in industrial applications such as agrochemicals or materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The dihydroindenyl and azetidine moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indenyl or Aromatic Substitutions
Compound S6 (4-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-oxobutanoic acid)
- Structure : Features a succinic acid linker between the indenyl group and a carboxylic acid.
- Synthesis : Prepared via succinylation of 2,3-dihydro-1H-inden-2-ol using succinic anhydride and DMAP in dichloromethane (94% yield) .
- Key Differences : Lacks the azetidine-pyridine system, instead employing a flexible ester-carboxylic acid chain. This likely reduces membrane permeability compared to the target compound.
GDC-0879 (B-Raf Kinase Inhibitor)
- Structure : Contains a pyridine ring and dihydroindenyl group but linked via a pyrazole-hydroxylamine moiety.
- Biological Activity: Potent B-Raf inhibitor (IC₅₀ = 3.06 µM for pMEK1 inhibition in A375 melanoma xenografts) .
Ethyl (2R)-2-([4,4'-(2,3-Dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate
Functional Group and Pharmacophore Analysis
Research Findings and Implications
- Structural Advantages : The azetidine ring in the target compound may confer improved solubility and bioavailability compared to bulkier analogues like GDC-0879 .
- Unresolved Questions : The absence of direct pharmacological data for the target compound necessitates further studies to elucidate its biological targets and potency.
- Crystallographic Tools : Structural characterization of similar compounds often employs SHELXL and OLEX2 for refinement, suggesting these tools could be applied to the target compound .
Biological Activity
4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a pyridine ring, an azetidine moiety, and a dihydroindenyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxypyridine. Its molecular formula is , and it has a molecular weight of 282.34 g/mol. The compound features several functional groups that may influence its biological interactions.
The biological activity of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine primarily involves interactions with various biological targets such as enzymes and receptors. The azetidine and dihydroindenyl moieties are likely to enhance binding affinity and specificity, potentially modulating the activity of key biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives with azetidine rings demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . Although specific data on 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine is limited, its structural analogs suggest potential efficacy in combating infections.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Some studies have reported that related azetidine derivatives exhibit cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, suggesting that 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine could be explored for similar therapeutic applications.
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various azetidine derivatives, it was found that certain compounds significantly inhibited the growth of resistant bacterial strains at concentrations as low as 0.22 μg/mm² . While specific data for 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine were not available, the findings underscore the potential for similar compounds to serve as effective antimicrobial agents.
Research on Anticancer Activity
A study investigating the anticancer effects of azetidine derivatives revealed that specific compounds induced a tumor growth suppression rate of over 100% in xenograft models . This highlights the need for further exploration into the anticancer potential of 4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
